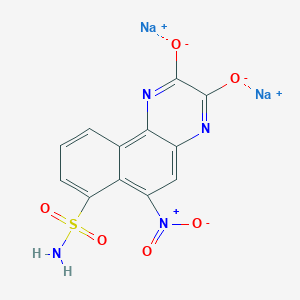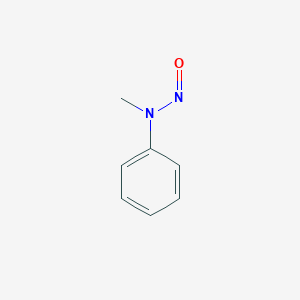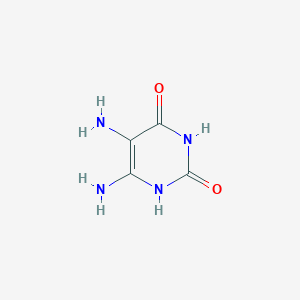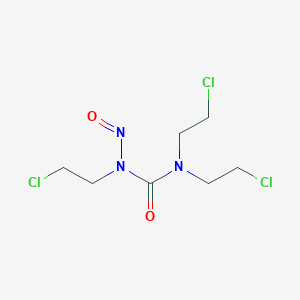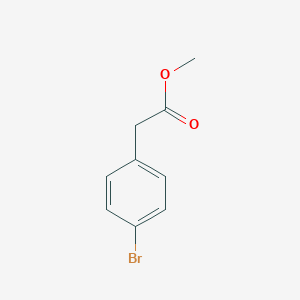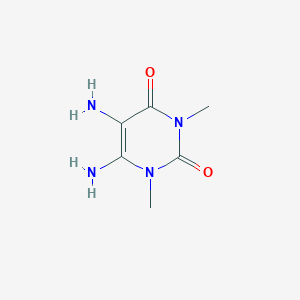
5,6-Diamino-1,3-dimethyluracil
Overview
Description
5,6-Diamino-1,3-dimethyluracil is a heterocyclic organic compound with the molecular formula C₆H₁₀N₄O₂. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of amino groups at the 5 and 6 positions and methyl groups at the 1 and 3 positions of the uracil ring .
Mechanism of Action
Target of Action
5,6-Diamino-1,3-dimethyluracil, also known as 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is a uracil derivative . It’s primarily involved in the synthesis of biologically active molecules, including 1H-Imidazol-1-yl substituted 8-phenylxanthines for use as adenosine receptor ligands . Therefore, its primary targets are adenosine receptors, which play a crucial role in various physiological processes, including neurotransmission and inflammation.
Mode of Action
The compound interacts with its targets by serving as a reactant in the synthesis of biologically active molecules . For instance, it participates in the cyclocondensation process to form pyrimidinyl purinediones . The acid-catalyzed reaction of this compound with carbonyl compounds results in the formation of an azomethine at the 5-amino group .
Biochemical Pathways
The compound affects the biochemical pathways related to adenosine receptors. By participating in the synthesis of adenosine receptor ligands, it can influence the signaling pathways associated with these receptors . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of biologically active molecules . For instance, it contributes to the formation of adenosine receptor ligands, which can modulate the activity of these receptors and influence various physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it has been investigated as a thermal stabilizer for polyvinyl chloride (PVC), suggesting that its stability and action can be affected by temperature . .
Biochemical Analysis
Biochemical Properties
5,6-Diamino-1,3-dimethyluracil plays a significant role in biochemical reactions. It interacts with various enzymes and proteins . It is known to inhibit the enzyme ribonucleotide reductase , leading to a decrease in DNA synthesis, protein synthesis, and cell division .
Cellular Effects
The compound exerts profound effects on various types of cells and cellular processes. This compound inhibits the growth of cancer cells by blocking the enzyme ribonucleotide reductase . This leads to a decrease in DNA synthesis, protein synthesis, and cell division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes . It inhibits the enzyme ribonucleotide reductase, which leads to a decrease in DNA synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1,3-dimethyluracil typically involves the reaction of 1,3-dimethyluracil with ammonia or amines under specific conditions. One common method includes the use of 1,3-dimethyluracil as a starting material, which is then reacted with ammonia in the presence of a catalyst to introduce the amino groups at the 5 and 6 positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1,3-dimethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups at the 5 and 6 positions can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,6-Diamino-1,3-dimethyluracil has several applications in scientific research:
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Industry: Utilized in the production of various pharmaceuticals and as a reference material in quality control.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1,3-dipropyluracil
- 6-Chloro-3-methyluracil
- 5,6-Diaminouracil
Uniqueness
5,6-Diamino-1,3-dimethyluracil is unique due to the presence of both amino and methyl groups at specific positions on the uracil ring. This structural configuration allows it to undergo unique chemical reactions and form diverse derivatives, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5,6-diamino-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNOPFTJROKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063886 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-00-6 | |
| Record name | 5,6-Diamino-1,3-dimethyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5440-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diamino-1,3-dimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5440-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5,6-DIAMINO-1,3-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBG0JXV865 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5,6-diamino-1,3-dimethyluracil?
A1: The molecular formula of this compound is C6H10N4O2, and its molecular weight is 170.17 g/mol. [] (https://www.semanticscholar.org/paper/22c343d0bd48a44ccc5263caf63231655463cc66)
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: Researchers utilize various spectroscopic techniques, including IR, UV, and mass spectrometry, to characterize the reaction products of this compound with other compounds. These techniques help identify specific functional groups and structural features of the resulting molecules. [] (https://www.semanticscholar.org/paper/5b0461c3ec1a15918d5405dfb3db1cadd59a09f9)
Q3: Can this compound be used to synthesize pteridine derivatives?
A4: Yes, this compound acts as a building block for pteridine synthesis. For example, it reacts with 3,4-O-isopropylidene-L-threo-pentos-2-ulose to form lumazine derivatives, which are pteridine precursors. [] (https://www.semanticscholar.org/paper/f2308914546eb03536f501e96c704e7ee783c87e) It also reacts with β-aroylacrylic acids to yield pteridine-2,4,7-trione derivatives. [] (https://www.semanticscholar.org/paper/98b248df21804a7290854e0e99da9ccd10676a4d)
Q4: What is the outcome of reacting this compound with 4-aroyl-3-hydroxy-2(5H)-furanones?
A5: The reaction pathway is influenced by the specific furanone derivative and reaction conditions. In some cases, isomeric Schiff bases are formed, while in others, mono acid-base adducts are generated. [] (https://www.semanticscholar.org/paper/ea69039b9be0006abee79ce2ae9021fa8f15088c)
Q5: How does this compound react with thiols?
A6: The reaction with thiols is complex, resulting in both condensation and oxidation-reduction products. Identified products include disulphides, thiadiazolopyrimidinediones, pteridine-2,4-diones, purine-2,6-diones, pyrimidopteridines, and even the regeneration of this compound itself. [] (https://www.semanticscholar.org/paper/30cb0a5206f70999c5f31d337f7de8c538043630)
Q6: Can this compound be used to synthesize dihydropyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrones?
A7: Yes, a novel one-pot synthesis method utilizes a pseudo four-component domino reaction between this compound and aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol under mild conditions. This method produces dihydropyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrones with interesting photo-physical properties. [] (https://www.semanticscholar.org/paper/89c5c5a4327f4e929b7bbc0ec0b920a07bf0e638)
Q7: Can this compound form complexes with metals?
A8: Yes, it acts as a ligand in the formation of metal complexes. For instance, it forms complexes with rhenium(V), leading to both oxo and oxofree complexes. [] (https://www.semanticscholar.org/paper/22c343d0bd48a44ccc5263caf63231655463cc66)
Q8: Are there any applications for this compound derivatives in material science?
A9: Research indicates that this compound can enhance the processability and thermal stability of poly(vinyl chloride) (PVC). [] (https://www.semanticscholar.org/paper/e4a038f9f9887268994815cae2a2e9ab459a44e6)
Q9: Have this compound derivatives been investigated for biological activity?
A10: Yes, certain derivatives, particularly those incorporating indole moieties, have shown promising antimicrobial and antioxidant properties. [] (https://www.semanticscholar.org/paper/d650997637cc5d859a8af17e5ff923e7faa96f9d)
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

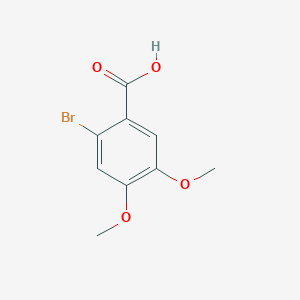
![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)
![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)

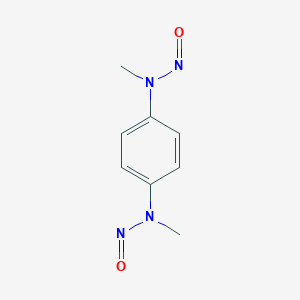

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)
